18-Homo-oestriol
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Overview
Description
18-Homo-oestriol (18-HE) is a naturally occurring estrogenic steroid hormone that has been the subject of scientific research for several decades. It is a metabolite of estradiol, a primary female sex hormone, and is produced in the liver and kidneys. 18-HE has been shown to have a wide range of potential applications in scientific research, including as a biomarker for certain diseases and as a potential therapeutic agent.
Mechanism Of Action
The mechanism of action of 18-Homo-oestriol is not fully understood, but it is believed to act through binding to estrogen receptors in the body. This binding can lead to a range of physiological effects, including changes in gene expression and cellular proliferation.
Biochemical And Physiological Effects
18-Homo-oestriol has been shown to have a range of biochemical and physiological effects in the body. These include increasing bone density, reducing inflammation, and improving cognitive function. Additionally, 18-Homo-oestriol has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 18-Homo-oestriol in lab experiments is its potential as a biomarker for certain diseases. Additionally, 18-Homo-oestriol is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use, including the fact that its mechanism of action is not fully understood and that it may have different effects in different individuals.
Future Directions
There are several potential future directions for research on 18-Homo-oestriol. One area of interest is its potential as a therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications in scientific research.
Synthesis Methods
The synthesis of 18-Homo-oestriol can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create 18-Homo-oestriol from other compounds, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of other compounds into 18-Homo-oestriol.
Scientific Research Applications
There are several potential applications of 18-Homo-oestriol in scientific research. One of the most promising is as a biomarker for certain diseases, including breast cancer and Down syndrome. Studies have shown that levels of 18-Homo-oestriol in urine and blood can be used to identify individuals at risk of developing these diseases. Additionally, 18-Homo-oestriol has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for conditions such as multiple sclerosis and Alzheimer's disease.
properties
CAS RN |
19882-03-2 |
---|---|
Product Name |
18-Homo-oestriol |
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-ethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)16(19)10-17(21)18(19)22/h4,6,9,14-18,20-22H,2-3,5,7-8,10H2,1H3/t14-,15-,16+,17-,18+,19+/m1/s1 |
InChI Key |
KMVJBESLNMZCAQ-QKDSSNGWSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
synonyms |
18-homoestriol |
Origin of Product |
United States |
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